molecular formula C18H14FN3O3 B11352523 N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352523
M. Wt: 339.3 g/mol
InChI Key: HLLILWXKPQQKQJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including an oxazole ring, a carboxamide group, and fluorinated aromatic rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluorinated Aromatic Ring: The 3-fluoro-4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Coupling Reactions: The final step involves coupling the oxazole ring with the 4-carbamoylphenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the aromatic rings, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated aromatic rings and oxazole moiety could confer specific binding properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the fluorinated aromatic ring, which may affect its reactivity and biological activity.

    N-(4-carbamoylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but without the fluorine atom, potentially altering its chemical properties.

Uniqueness

N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H14FN3O3/c1-10-2-3-12(8-14(10)19)16-9-15(22-25-16)18(24)21-13-6-4-11(5-7-13)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24)

InChI Key

HLLILWXKPQQKQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N)F

Origin of Product

United States

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